Methyl 4-amino-3-(isopropylamino)benzoate
Overview
Description
“Methyl 4-amino-3-(isopropylamino)benzoate” is a chemical compound with the molecular formula C11H16N2O2 . It has a molecular weight of 208.26 . The compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H16N2O2/c1-7(2)13-10-6-8(11(14)15-3)4-5-9(10)12/h4-7,13H,12H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature .Scientific Research Applications
Synthesis of Radiopharmaceuticals
Methyl 4-amino-3-(isopropylamino)benzoate has been utilized in the synthesis of radiopharmaceuticals. Taylor et al. (1996) described the preparation of 4-Amino[7-14C]benzoic acid, an important step in producing compounds like methyl 4-(2,5-dihydroxybenzylamino)[7-14C]-benzoate, which are significant in the field of radiopharmacy for their use in medical imaging and diagnosis (Taylor et al., 1996).
Development of Heterocyclic Systems
The compound has been involved in the synthesis of various heterocyclic systems, which are crucial in medicinal chemistry. Toplak et al. (1999) demonstrated the use of a related compound, Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, in creating various heterocyclic structures, highlighting the versatility of similar molecules in synthesizing complex organic compounds (Toplak et al., 1999).
Hydrogen Bonding and Molecular Structures
Investigations into the molecular structures and hydrogen bonding of related compounds have been conducted. Portilla et al. (2007) studied isomeric this compound derivatives, examining their hydrogen-bonded molecular structures, which are essential for understanding chemical reactivity and intermolecular interactions (Portilla et al., 2007).
Pharmaceutical Research
In the pharmaceutical sector, derivatives of this compound have been investigated for potential medical applications. For example, the study of 7-substituted 5-methyl-2-isopropylamino-4H-3,1-benzoxazin-4-ones as inhibitors of human sputum elastase suggests the potential therapeutic applications of related compounds in treating elastase-mediated disorders (Uejima et al., 1994).
Properties
IUPAC Name |
methyl 4-amino-3-(propan-2-ylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)13-10-6-8(11(14)15-3)4-5-9(10)12/h4-7,13H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUILGMVXKCUEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301181006 | |
Record name | Benzoic acid, 4-amino-3-[(1-methylethyl)amino]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301181006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423037-24-4 | |
Record name | Benzoic acid, 4-amino-3-[(1-methylethyl)amino]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423037-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-amino-3-[(1-methylethyl)amino]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301181006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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